molecular formula C15H21N3O2S2 B6517590 3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869075-73-0

3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6517590
CAS RN: 869075-73-0
M. Wt: 339.5 g/mol
InChI Key: CWADCTDJDKAQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is 339.10751927 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Kinase Inhibition

This compound plays a significant role in the inhibition of Janus kinase 3 (Jak3), a clinically relevant kinase . The compound was found to block Stat5 phosphorylation, which is Jak3 dependent . This makes it a potential candidate for the development of drugs targeting Jak3 .

Selective Kinase Inhibition

The compound shows a high level of selectivity for the Jak family kinases . This selectivity is crucial in drug development as it allows for targeted treatment, reducing potential side effects .

Stereochemistry in Drug Development

The stereochemistry of this compound has been found to be significant in its function as a Jak3 inhibitor . Only the enantiopure 3R,4R isomer was capable of blocking Stat5 phosphorylation . This highlights the importance of stereochemistry in drug development .

CDK2 Inhibition

The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle . This makes it a potential candidate for the development of cancer treatments .

Anticancer Activity

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, making it a potential candidate for the development of anticancer drugs .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This could potentially be used to halt the proliferation of cancer cells .

Apoptosis Induction

The compound has been found to induce apoptosis within HCT cells . This could potentially be used to trigger programmed cell death in cancer cells .

Synthesis of Thiophene Incorporating Pyrazolone Moieties

The compound has been used in the synthesis of thiophene incorporating pyrazolone moieties . This highlights its utility in the synthesis of complex organic compounds .

properties

IUPAC Name

3-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-10-3-6-18(7-4-10)12(19)9-22-15-16-11-5-8-21-13(11)14(20)17(15)2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWADCTDJDKAQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

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